

Physical and chemical properties of tert-Butyl 8-hydroxyoctanoate

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Compound of Interest

Compound Name: *tert-Butyl 8-hydroxyoctanoate*

Cat. No.: B2896843

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An In-Depth Technical Guide to **tert-Butyl 8-hydroxyoctanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 8-hydroxyoctanoate is a bifunctional organic molecule that is gaining increasing attention in the fields of medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a sterically hindered *tert*-butyl ester, makes it a valuable building block in the synthesis of complex molecules. Notably, it has been identified as a useful linker in the development of Proteolysis-Targeting Chimeras (PROTACs) and as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives with potential applications as immuno-adjuvants. [1][2] This guide provides a comprehensive overview of the known physical and chemical properties of **tert-Butyl 8-hydroxyoctanoate**, along with theoretical insights into its reactivity and spectral characteristics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **tert-Butyl 8-hydroxyoctanoate** is essential for its effective use in research and development. While experimental data for some properties are not readily available in the public domain, we can infer and compute several key characteristics.

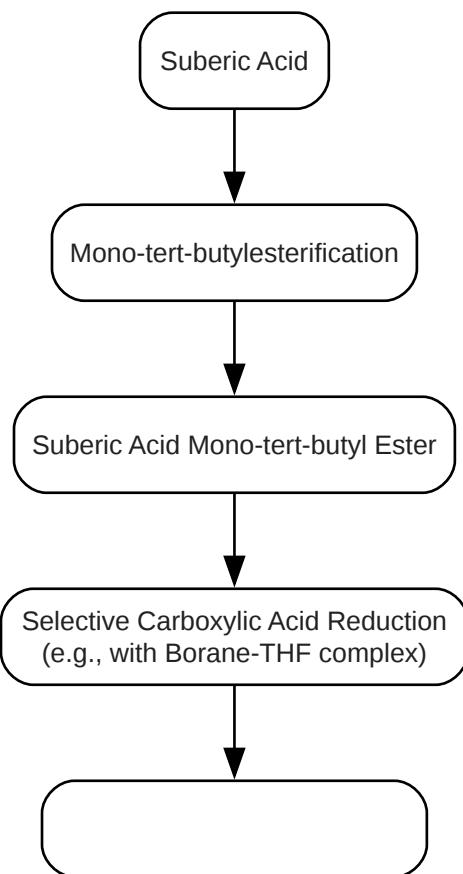
Table 1: Physicochemical Properties of **tert-Butyl 8-hydroxyoctanoate**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₄ O ₃	[3]
Molecular Weight	216.32 g/mol	[3]
CAS Number	401901-41-5	[3]
IUPAC Name	tert-butyl 8-hydroxyoctanoate	[3]
Appearance	Not Experimentally Determined (likely a colorless liquid or low melting solid)	Inferred
Boiling Point	Not Experimentally Determined	-
Melting Point	Not Experimentally Determined	-
Solubility	Not Experimentally Determined; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Inferred
Computed XLogP3	2.5	[3]
Computed Complexity	170	[3]

Synthesis and Purification

The synthesis of **tert-Butyl 8-hydroxyoctanoate** can be approached through several synthetic strategies that leverage the reactivity of its constituent functional groups. A commonly cited precursor is suberic acid mono-tert-butyl ester, which can be reduced to the target molecule.[4]

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **tert-Butyl 8-hydroxyoctanoate**.

Experimental Protocol: Synthesis from Suberic Acid Mono-tert-butyl Ester (Theoretical)

This protocol is based on general procedures for the selective reduction of carboxylic acids in the presence of esters. Specific reaction conditions for this substrate may require optimization.

- **Dissolution:** Dissolve suberic acid mono-tert-butyl ester in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Reducing Agent:** Slowly add a solution of a selective reducing agent, such as borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$), to the cooled solution with stirring. The

stoichiometry should be carefully controlled to favor the reduction of the carboxylic acid over the ester.

- Reaction: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
- Workup: Perform an aqueous workup to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a mild aqueous acid or base.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Purification

Purification of **tert-Butyl 8-hydroxyoctanoate** will likely involve standard techniques for moderately polar organic compounds.

- Column Chromatography: Given the presence of a hydroxyl group, silica gel chromatography is a suitable method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from non-polar impurities and more polar byproducts.
- Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation could be employed for purification, especially on a larger scale.

Chemical Properties and Reactivity

The chemical behavior of **tert-Butyl 8-hydroxyoctanoate** is dictated by its two primary functional groups: the primary alcohol and the tert-butyl ester.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo a variety of transformations:

- Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents.
- Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.

- Stability: It is generally stable to basic conditions and a wide range of nucleophilic reagents.
- Acid-Catalyzed Hydrolysis: The tert-butyl ester can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene. This deprotection is a key feature in its synthetic utility.

Chemical Compatibility and Stability

- Storage: For long-term storage, it is recommended to keep **tert-Butyl 8-hydroxyoctanoate** at -20°C.[\[5\]](#)
- Incompatibilities: It should be stored away from strong oxidizing agents and strong acids.

Spectroscopic Characterization (Theoretical)

While experimental spectra for **tert-Butyl 8-hydroxyoctanoate** are not readily available in the public domain, we can predict the key features based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following key signals:

- A singlet at approximately 1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
- A triplet at approximately 3.6 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH).
- A triplet at approximately 2.2 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the ester carbonyl (-CH₂COO-).
- A series of multiplets in the range of 1.2-1.7 ppm, integrating to 10 protons, for the remaining methylene groups in the octanoate chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon backbone:

- A signal for the ester carbonyl carbon around 173 ppm.
- A signal for the quaternary carbon of the tert-butyl group around 80 ppm.
- A signal for the carbon bearing the hydroxyl group (-CH₂OH) around 62 ppm.
- Signals for the methyl carbons of the tert-butyl group around 28 ppm.
- A series of signals for the methylene carbons of the octanoate chain between 25 and 35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups:

- A broad O-H stretching band for the alcohol at approximately 3300-3400 cm⁻¹.
- A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.
- C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.
- A C-O stretching band for the ester around 1150 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak at m/z 216 may be weak or absent. Common fragmentation patterns would include:

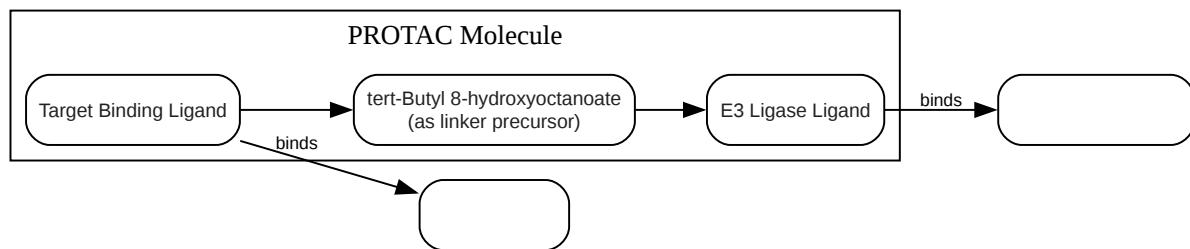
- Loss of a tert-butyl group ($[M - 57]^+$).
- Loss of isobutylene ($[M - 56]^+$) via McLafferty rearrangement.
- Loss of water ($[M - 18]^+$) from the alcohol.
- Alpha-cleavage adjacent to the alcohol.

Applications in Drug Development

The unique structural features of **tert-Butyl 8-hydroxyoctanoate** make it a valuable tool in modern drug discovery.

PROTAC Linker

As a bifunctional molecule, it is well-suited for use as a linker in the synthesis of PROTACs. The hydroxyl and tert-butyl ester groups provide orthogonal handles for conjugation to a target binding ligand and an E3 ligase-binding ligand. The length and flexibility of the octanoate chain can be crucial for optimizing the formation of the ternary complex required for protein degradation.[\[2\]](#)[\[6\]](#)



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Caption: Conceptual use of **tert-Butyl 8-hydroxyoctanoate** in PROTAC design.

Synthesis of Immuno-adjuvants

The compound is also used as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives, which are being investigated as immuno-adjuvants.^[5] The long alkyl chain and the hydroxyl functionality are likely key features for their biological activity.

Safety and Handling

Based on GHS classifications, **tert-Butyl 8-hydroxyoctanoate** is considered to be a skin, eye, and respiratory irritant.^[3]

- **Handling:** Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
- **Storage:** Store in a cool, dry place away from incompatible materials. As recommended, storage at -20°C is ideal for maintaining long-term stability.^[5]

Conclusion

tert-Butyl 8-hydroxyoctanoate is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization is not yet widely available, its predicted properties and the known reactivity of its functional groups provide a solid foundation for its application in research. As its use, particularly in the burgeoning field of targeted protein degradation, continues to grow, a more comprehensive experimental dataset will undoubtedly become available, further solidifying its role as a valuable tool for chemists and drug developers.

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